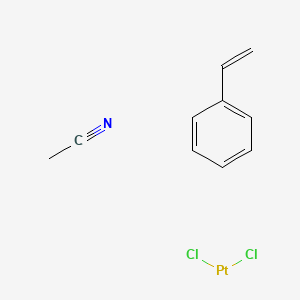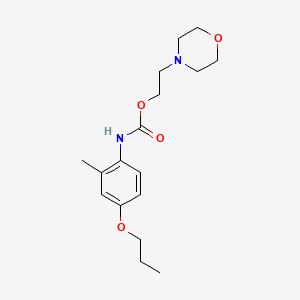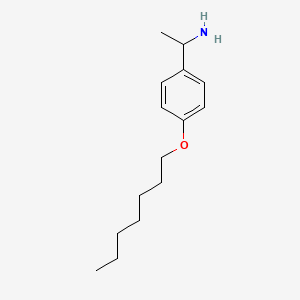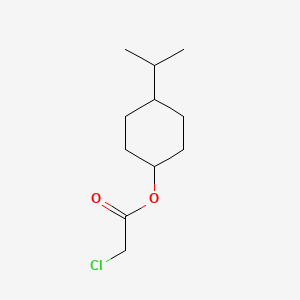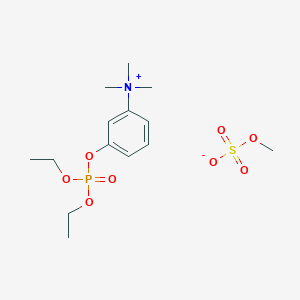
Acetamide, N-(2-adamantyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-adamantyl)-, hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-adamantyl)-, hydrochloride typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved through various radical-based reactions. These reactions often involve the use of strong oxidizing agents or radical initiators to introduce functional groups onto the adamantane core .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, where adamantane is reacted with appropriate reagents under controlled conditions to yield the desired product. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
化学反应分析
Types of Reactions: Acetamide, N-(2-adamantyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the adamantane core.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones or alcohols, while substitution reactions may introduce various functional groups onto the adamantane core .
科学研究应用
Chemistry: In chemistry, Acetamide, N-(2-adamantyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its adamantane core can interact with proteins and enzymes, making it a candidate for drug design and development .
Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of diseases where modulation of specific biological pathways is required .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation .
作用机制
The mechanism of action of Acetamide, N-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
1-Adamantylamine: Another adamantane derivative with similar structural features.
2-Adamantanone: A ketone derivative of adamantane.
Adamantane-1-carboxylic acid: A carboxylic acid derivative of adamantane.
Uniqueness: Acetamide, N-(2-adamantyl)-, hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. These features impart distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
74525-98-7 |
|---|---|
分子式 |
C12H20ClNO |
分子量 |
229.74 g/mol |
IUPAC 名称 |
N-(2-adamantyl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-12H,2-6H2,1H3,(H,13,14);1H |
InChI 键 |
OMCGEDQQBKTCLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
